![molecular formula C23H23N3O6 B2696389 N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide CAS No. 1251575-25-3](/img/structure/B2696389.png)
N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C22H24N4O4
- Molecular Weight : 396.45 g/mol
- CAS Number : 67041-18-3
The compound exhibits its biological activity primarily through inhibition of key enzymes involved in various metabolic pathways. Notably, it has been studied for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.
Enzyme Inhibition
Research indicates that this compound shows significant inhibitory activity against AChE and BChE. The IC50 values for these enzymes suggest potent inhibition:
Enzyme | IC50 (μM) |
---|---|
AChE | 10.4 |
BChE | 7.7 |
These values indicate that the compound can effectively inhibit these enzymes at relatively low concentrations.
Cytotoxicity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:
Cell Line | IC50 (μM) |
---|---|
HCT-116 | 36 |
HeLa | 34 |
MCF-7 | 59 |
The results suggest that the compound induces apoptosis in cancer cells by increasing the number of apoptotic cells and activating caspases.
Study on Apoptotic Activity
A study focusing on the apoptotic effects of the compound revealed significant morphological changes in treated cell lines. The translocation of phosphatidylserine to the outer leaflet of the cell membrane was observed, indicating early stages of apoptosis. The increase in caspase activity further confirms the compound's role in promoting programmed cell death.
Metabolic Stability
Another aspect investigated was the metabolic stability of this compound. It was found to maintain stability in the presence of human liver microsomes and NADPH, suggesting a favorable pharmacokinetic profile.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-13-5-4-6-14(9-13)21-20-17(12-32-22(20)28)26(23(29)25-21)11-19(27)24-16-8-7-15(30-2)10-18(16)31-3/h4-10,21H,11-12H2,1-3H3,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWUYFJAROBJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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